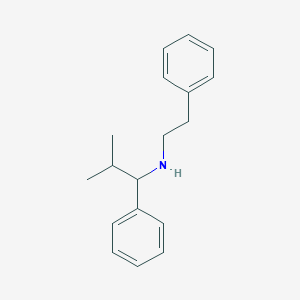

(2-Methyl-1-phenylpropyl)(2-phenylethyl)amine

Description

Properties

IUPAC Name |

2-methyl-1-phenyl-N-(2-phenylethyl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N/c1-15(2)18(17-11-7-4-8-12-17)19-14-13-16-9-5-3-6-10-16/h3-12,15,18-19H,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZQCNCFIOOXJEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=CC=C1)NCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (2-Methyl-1-phenylpropyl)(2-phenylethyl)amine can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-1-phenylpropan-1-amine with 2-phenylethyl bromide under basic conditions. The reaction typically requires a solvent such as ethanol and a base like potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated through standard purification techniques such as distillation or recrystallization .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

(2-Methyl-1-phenylpropyl)(2-phenylethyl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the amine group, converting it to a corresponding imine or nitrile.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often reduce the amine to a secondary or primary amine, depending on the conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles such as halides or alkoxides. Common reagents for these reactions include alkyl halides and alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction may produce secondary or primary amines .

Scientific Research Applications

(2-Methyl-1-phenylpropyl)(2-phenylethyl)amine has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

Biology: It is studied for its potential biological activity, including its effects on neurotransmitter systems and its potential as a therapeutic agent.

Medicine: Research is ongoing to explore its potential use in treating various medical conditions, including neurological disorders and metabolic diseases.

Mechanism of Action

The mechanism of action of (2-Methyl-1-phenylpropyl)(2-phenylethyl)amine involves its interaction with molecular targets such as neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist at specific receptors, modulating neurotransmitter release and uptake. It may also inhibit or activate enzymes involved in neurotransmitter metabolism, thereby affecting the levels of neurotransmitters in the brain .

Comparison with Similar Compounds

Comparison with Structurally Similar Amines

Below is a detailed comparison of (2-Methyl-1-phenylpropyl)(2-phenylethyl)amine with analogous compounds, focusing on molecular structure, synthesis pathways, and functional properties.

Table 1: Structural and Molecular Comparison

Key Observations :

- Branching vs. Linearity : The target compound’s 2-methyl-1-phenylpropyl group introduces steric hindrance, unlike the linear 3-phenylpropyl group in 3-Phenyl-N-(2-phenylethyl)-1-propanamine . This may affect reactivity in nucleophilic substitutions or catalytic hydrogenation.

- By-Product Formation : Bis(2-phenylethyl)amine (BFEA) and bis(2-phenylpropyl)amine (BFPA) are common by-products in hydrogenation reactions involving cyanides or nitriles, as observed in La/MgO-catalyzed processes . The target compound’s tertiary structure likely reduces such by-product formation compared to primary/secondary amines.

Key Observations :

- Complexity of Synthesis : The target compound requires multi-step synthesis (Curtius rearrangement, hydrogenation), whereas BFEA/BFPA are simpler to produce via direct hydrogenation .

- Catalytic Selectivity : La/MgO catalysts favor primary amine by-products (e.g., BFEA), but tertiary amines like the target compound may require tailored catalysts or protective groups to avoid over-alkylation .

Key Observations :

- Volatility : The target compound’s higher molecular weight (329.49 g/mol) suggests lower volatility compared to BFEA (225.33 g/mol), aligning with observed volatile losses in heated phenethyl derivatives .

- Safety : Tertiary amines like the target compound may require precautions similar to methyl(2-methylpropyl)amine (skin/eye irritation risks) .

Biological Activity

(2-Methyl-1-phenylpropyl)(2-phenylethyl)amine, also known as a substituted phenethylamine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure consists of two phenethylamine moieties, which are known for their interactions with various neurotransmitter systems.

Phenethylamines, including this compound, interact with several biological targets:

- Dopaminergic System : They can modulate dopamine transmission, which is crucial in conditions such as Parkinson's disease and schizophrenia .

- Microtubule Interaction : Evidence suggests that phenethylamines can alter microtubule dynamics, potentially affecting neuronal structure and function .

- Receptor Binding : These compounds have been shown to interact with various receptors, including adrenergic, dopaminergic, and serotonin receptors, influencing multiple signaling pathways .

Biological Activity

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Neurotransmitter Modulation | Alters the release and reuptake of neurotransmitters like dopamine and serotonin. |

| Antitumor Potential | Some derivatives exhibit anticancer properties by inhibiting cell proliferation. |

| Cytoskeletal Dynamics | Influences microtubule stability, which may impact cell division and transport. |

Case Studies

- Dopaminergic Effects : A study investigated the effects of substituted phenethylamines on dopamine receptors. The results indicated that certain analogs could enhance dopamine release in vitro, suggesting potential applications in treating neurodegenerative diseases .

- Microtubule Interaction : Research demonstrated that specific phenethylamines could bind to the colchicine site on tubulin, affecting microtubule polymerization dynamics. This interaction could have implications for cancer therapy due to its role in cell division .

- Enzyme Inhibition : Inhibitory activity against various cytochrome P450 enzymes was noted, indicating potential drug-drug interaction risks when co-administered with other medications .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests it has favorable absorption properties:

- Oral Bioavailability : Related compounds have shown good oral bioavailability, which is crucial for therapeutic applications.

- Metabolic Stability : Studies indicate that these compounds are metabolically stable in liver microsomes, suggesting a lower likelihood of rapid degradation in vivo.

Q & A

Q. What are the primary synthetic routes for (2-Methyl-1-phenylpropyl)(2-phenylethyl)amine?

The synthesis typically involves nucleophilic substitution or reductive amination. For example:

- Nucleophilic substitution : Reacting haloalkanes (e.g., 2-methyl-1-phenylpropyl chloride) with 2-phenylethylamine in the presence of a base (e.g., NaOH) .

- Reductive amination : Reducing a ketone precursor (e.g., phenylacetone derivatives) with ammonia or amines using catalysts like LiAlH4 or hydrogen gas over nickel . Optimization of reaction conditions (temperature, solvent, catalyst) is critical for yield improvement.

Q. How can the purity and structure of this compound be verified experimentally?

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions and stereochemistry. For example, aromatic protons appear in the 7.0–7.5 ppm range, while methyl groups resonate near 1.0–1.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight with <5 ppm error .

- Chromatography : HPLC or GC-MS to assess purity (>95% recommended for research use) .

Q. What safety precautions are required when handling this compound?

- Toxicity : Classified as acute toxicity (Category 4) via oral, dermal, or inhalation routes. Use PPE (gloves, goggles, lab coat) and work in a fume hood .

- Storage : Keep in a cool (0–6°C), dry environment away from acids, bases, and oxidizers .

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C, Raney Ni) for reductive amination efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in substitution reactions .

- Kinetic Studies : Monitor reaction progress via TLC or in situ FTIR to identify rate-limiting steps .

Q. What computational tools aid in predicting reactivity or biological activity?

- Retrosynthesis Planning : Use AI-driven platforms (e.g., Template_relevance Pistachio) to propose synthetic pathways .

- Docking Studies : Molecular dynamics simulations (e.g., AutoDock) predict interactions with targets like serotonin receptors, given structural analogs show 5-HT2C modulation .

- DFT Calculations : Analyze electron density maps to identify nucleophilic/electrophilic sites for functionalization .

Q. How do structural modifications impact pharmacological properties?

- Functional Group Analysis :

- Amino Group : Critical for receptor binding; methylation reduces polarity and enhances blood-brain barrier penetration .

- Phenyl Rings : Fluorination (e.g., para-fluoro analogs) increases metabolic stability by blocking CYP450 oxidation .

Q. What analytical challenges arise in characterizing byproducts or degradation products?

- LC-MS/MS : Detect trace impurities (e.g., triazine derivatives from formaldehyde trimerization during synthesis) .

- Isolation via Prep-HPLC : Separate stereoisomers or regioisomers for individual NMR analysis .

- Stability Testing : Accelerated degradation studies (40°C/75% RH) identify hydrolytically labile bonds (e.g., amine-ether linkages) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.